1-(3,4-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Description
This compound is a pyrazole derivative. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. In this particular compound, the pyrazole ring is substituted with various groups including a phenyl group, a trimethyl group, and a 3,4-dimethylbenzenesulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the various substituents. The presence of the pyrazole ring would introduce aromaticity into the molecule. The different substituents would also have an effect on the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the different substituents present in the molecule .Scientific Research Applications
Enzyme Inhibition and Medicinal Applications
Carbonic Anhydrase and Acetylcholinesterase Inhibition : Compounds containing the sulfonamide group, including pyrazoline and sulfonamide pharmacophores, have been identified as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE) enzyme. These inhibitions are crucial for the development of therapeutic agents for diseases like glaucoma, epilepsy, and Alzheimer's disease. The compounds have shown low cytotoxicity towards oral squamous cancer cell lines, suggesting their potential for safe therapeutic applications (Ozmen Ozgun et al., 2019).
Antimicrobial Applications
Antibacterial and Antifungal Activities : Novel pyrazolopyrimidine derivatives, including those with sulfonamide groups, have demonstrated significant antimicrobial activities. These activities exceed that of reference drugs, indicating the potential of these compounds in addressing bacterial and fungal infections (Alsaedi et al., 2019).
Antitumor Applications
Anticancer and Radiosensitizing Properties : Sulfonamide derivatives have been synthesized and evaluated for their anticancer activities and potential as radiosensitizing agents. Several compounds within this category have shown higher activity than standard drugs like doxorubicin against cancer cell lines, including liver and breast cancer cell lines. This suggests their utility in developing more effective cancer treatments (Ghorab et al., 2015).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14-11-12-19(13-15(14)2)28(24,25)23-17(4)20(16(3)21-23)29(26,27)22(5)18-9-7-6-8-10-18/h6-13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTYYEULFURMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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